2-Bromo-3-(1-bromoethyl)pyridine
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Overview
Description
2-Bromo-3-(1-bromoethyl)pyridine is an organic compound with the molecular formula C7H7Br2N It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1-bromoethyl)pyridine typically involves the bromination of 3-(1-ethyl)pyridine. One common method is the reaction of 3-(1-ethyl)pyridine with bromine in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 3 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(1-bromoethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding ethylpyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azido or thiol-substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of ethylpyridine derivatives.
Scientific Research Applications
2-Bromo-3-(1-bromoethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of potential drug candidates.
Material Science: It is employed in the synthesis of functional materials, such as ligands for metal complexes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(1-bromoethyl)pyridine in chemical reactions involves the electrophilic nature of the bromine atoms, which makes them susceptible to nucleophilic attack. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions . These interactions can influence the reactivity and stability of the compound in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler derivative with only one bromine atom, used in similar synthetic applications.
3-Bromopyridine: Another derivative with the bromine atom at a different position, affecting its reactivity and applications.
2,3-Dibromopyridine: Contains two bromine atoms at different positions, offering different reactivity patterns.
Uniqueness
2-Bromo-3-(1-bromoethyl)pyridine is unique due to the presence of both a bromoethyl group and a bromine atom on the pyridine ring. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H7Br2N |
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Molecular Weight |
264.94 g/mol |
IUPAC Name |
2-bromo-3-(1-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,1H3 |
InChI Key |
DNHMQIJPPHPCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC=C1)Br)Br |
Origin of Product |
United States |
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